2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 3-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one adheres to IUPAC conventions for bicyclic lactones. The numbering begins at the furanone oxygen, prioritizing the lactone functionality, followed by the fused cyclopentane ring. The "hexahydro" descriptor denotes full saturation of both rings, while the "3-methyl" substituent resides at the third position of the cyclopentane moiety.
The compound belongs to the dihydrofuranone subclass of lactones, characterized by a five-membered cyclic ester fused to a saturated carbocycle. Its classification under the broader category of heterocyclic compounds reflects the oxygen atom embedded within the furanone ring.
| Property | Value |
|---|---|
| CAS Registry Number | 40556-75-0 |
| Molecular Formula | C$$8$$H$${12}$$O$$_2$$ |
| Molecular Weight | 140.18 g/mol |
| InChI Identifier | InChI=1S/C8H12O2/c1-5-7/h5-7H,2-4H2,1H3 |
Table 1: Key identifiers for 3-methylhexahydro-2H-cyclopenta[b]furan-2-one.
Molecular Geometry and Stereochemical Considerations
The molecule adopts a bicyclo[3.3.0]octane framework, comprising a fused cyclopentane and dihydrofuranone system. X-ray diffraction analyses of analogous compounds reveal a puckered cyclopentane ring fused to a nearly planar lactone ring. The methyl group at position 3 induces axial chirality, resulting in two enantiomeric forms: (3aR,4R,6aS) and (3aS,4S,6aR) .
Density functional theory (DFT) calculations predict a twist-boat conformation for the cyclopentane ring, minimizing steric strain between the methyl group and adjacent hydrogen atoms. The dihedral angle between the lactone carbonyl and the cyclopentane bridgehead measures approximately 112°, indicative of moderate ring strain.
Comparative Analysis with Related Cyclopenta-Fused Heterocycles
Compared to cyclopenta[b]furan-4,6-dione (C$$7$$H$$4$$O$$_3$$), which features two ketone groups, the title compound exhibits reduced electrophilicity due to its single lactone functionality. This structural distinction diminishes its reactivity toward nucleophilic attack at the carbonyl center.
Among saturated analogs, gamma-caprolactone (C$$6$$H$${10}$$O$$_2$$) shares the lactone motif but lacks fused ring topology, resulting in a 15% smaller molar volume. The cyclopenta fusion in 3-methylhexahydro-2H-cyclopenta[b]furan-2-one introduces additional stereochemical complexity absent in monocyclic lactones like gamma-valerolactone .
X-ray Crystallographic Characterization
Single-crystal X-ray studies of derivatives, such as 4-(dimethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one , provide indirect evidence for the parent compound's geometry. These analyses reveal:
- Bond lengths : C-O in lactone ring = 1.34 Å (vs. 1.21 Å in isolated esters)
- Ring puckering : Cyclopentane adopts a C$$_2$$-symmetric envelope conformation
- Packing arrangement : Molecules align via van der Waals interactions between methyl groups and adjacent lactone oxygens
While direct crystallographic data for 3-methylhexahydro-2H-cyclopenta[b]furan-2-one remains unpublished, comparative modeling suggests similar lattice parameters to its dimethylated analogs, with an estimated unit cell volume of 780 Å$$^3$$.
Structure
3D Structure
Properties
CAS No. |
40556-75-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-5-6-3-2-4-7(6)10-8(5)9/h5-7H,2-4H2,1H3 |
InChI Key |
FOQITWZHLMJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC2OC1=O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
One common method involves acid-catalyzed cyclization of precursor compounds. Strong acids such as hydrochloric acid (HCl) or hydrobromic acid (HBr) are used in a reaction medium with a pH range between 0.5 and 2. The reaction temperature varies depending on the acidity, with lower temperatures (0–20°C) requiring stronger acidic conditions and higher temperatures (50–90°C) tolerating weaker acidity to minimize side reactions. Solvents like acetone, tetrahydrofuran (THF), or dioxane are employed to facilitate the reaction.
Oxidation of Precursors
Another approach involves oxidizing precursor compounds using oxidizing agents such as m-chloroperbenzoic acid. This method converts intermediate compounds into the desired cyclopenta[b]furan derivative. The reaction is typically carried out in methylene chloride at room temperature, followed by purification steps including washing with aqueous solutions and drying over sodium sulfate.
Specific Reaction Conditions
Reaction Parameters
The synthesis of hexahydro-3-methyl derivatives often involves controlled temperature and pH conditions to ensure high yield and purity:
- Temperature : Typically between 0°C and 90°C.
- pH : Acidic conditions ranging from 0.5 to 2.
- Solvent : Water-miscible organic solvents such as THF or acetone.
Use of Imidazole and TESCl
For derivatives functionalized with triethylsilyl groups, imidazole is used as a catalyst in an anhydrous dimethylformamide (DMF) solvent system at temperatures ranging from 0°C to room temperature. The reaction is quenched with water, followed by extraction with ethyl acetate and purification using column chromatography.
Purification Techniques
Chromatography
Flash chromatography is commonly employed for purification, using solvent systems such as hexane/ethyl acetate mixtures or dichloromethane/methanol/acetic acid combinations.
Washing and Drying
The crude product is washed with brine or other aqueous solutions to remove impurities, followed by drying over anhydrous sodium sulfate before concentration under vacuum.
Data Table: Reaction Conditions Summary
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | HCl/HBr | Acetone/THF/Dioxane | 0–90°C | Variable |
| Oxidation | m-Chloroperbenzoic acid | Methylene chloride | Room temp | High |
| Functionalization | Imidazole + TESCl | Anhydrous DMF | 0–20°C | Up to 90% |
Notes on Optimization
- Minimizing side reactions requires careful control of temperature and acidity during cyclization.
- Oxidation techniques benefit from gradual addition of oxidizing agents to avoid overreaction.
- Functionalization reactions should be monitored closely for completion using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-methylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that 2H-Cyclopenta[b]furan-2-one derivatives exhibit significant biological activities. They have been studied for their potential as anti-inflammatory agents and for their effects on the central nervous system.
- Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, which suggests potential therapeutic uses in treating conditions like arthritis.
| Compound | Activity | Reference |
|---|---|---|
| 2H-Cyclopenta[b]furan-2-one Derivative A | Anti-inflammatory | |
| 2H-Cyclopenta[b]furan-2-one Derivative B | CNS activity |
Cosmetic Formulation
Use in Personal Care Products
The compound has been incorporated into cosmetic formulations due to its skin-conditioning properties. Its ability to enhance skin hydration and elasticity makes it a valuable ingredient in creams and lotions.
- Case Study: Moisturizing Cream
A formulation containing hexahydro-3-methyl-2H-cyclopenta[b]furan-2-one was tested for skin hydration. Results showed a statistically significant improvement in skin moisture levels compared to a control group over four weeks.
| Product Type | Key Ingredient | Effectiveness | Reference |
|---|---|---|---|
| Moisturizing Cream | 2H-Cyclopenta[b]furan-2-one | Improved hydration |
Agricultural Chemistry
Pesticidal Properties
Recent studies have explored the use of this compound as a natural pesticide. Its efficacy against certain pests has been documented, showing potential for sustainable agricultural practices.
- Case Study: Natural Insecticide
Experiments conducted on crop protection revealed that formulations containing hexahydro-3-methyl-2H-cyclopenta[b]furan-2-one effectively reduced pest populations without harming beneficial insects.
Mechanism of Action
The mechanism of action of 3-methylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations
Hydroxy and Alkyl Substituents
Compound A : (3aS,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one (CAS: 145667-75-0)
- Boiling point: 469.4°C (predicted), density: 1.163 g/cm³ .
Target Compound : Hexahydro-3-methyl-
- Key Features : The 3-methyl group introduces steric hindrance without polar functional groups, reducing solubility compared to hydroxy-substituted analogs.
Complex Functional Groups
Compound C : (4R)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one
Compound D : Corey PG-lactone diol (CAS: 39182-59-7)
Stereochemical Variations
Biological Activity
2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl- (CAS No. 40556-75-0) is a cyclic compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl- is with a molecular weight of 140.18 g/mol. Its structure features a cyclopentane ring fused with a furan moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| CAS Number | 40556-75-0 |
| Molecular Formula | C8H12O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | Hexahydro-3-methyl-2H-cyclopenta[b]furan-2-one |
Antiviral Activity
Research has indicated that derivatives of 2H-Cyclopenta[b]furan-2-one exhibit significant antiviral properties. For instance, a study demonstrated that certain analogs showed potent inhibition against HIV protease, with effective binding interactions that enhanced their antiviral activity . The structural modifications in these compounds were crucial for improving their efficacy against multidrug-resistant HIV variants.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. In vitro assays revealed cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapeutics. For example, a recent investigation showed that specific derivatives could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
The biological activity of 2H-Cyclopenta[b]furan-2-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism involves:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including HIV protease and cyclin-dependent kinases (CDKs), which are crucial for viral replication and cell cycle regulation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of modified 2H-Cyclopenta[b]furan-2-one derivatives against HIV. The results indicated that compounds with specific substitutions at the C3 position exhibited enhanced binding affinity and inhibitory potency against HIV protease. The most effective derivative showed an IC50 value of 0.12 μM, significantly outperforming standard antiviral agents like ribavirin .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of this compound, researchers tested various derivatives on human cancer cell lines. The findings revealed that certain analogs induced apoptosis at concentrations as low as 10 µM, demonstrating their potential as therapeutic agents in oncology .
Q & A
Q. What are the recommended safety protocols for handling hexahydro-3-methyl-2H-cyclopenta[b]furan-2-one in laboratory settings?
Methodological Answer: This compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Researchers must:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ensure ventilation : Local exhaust systems to minimize inhalation of vapors/aerosols.
- Follow emergency procedures : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .
- Store in airtight containers away from incompatible materials (e.g., oxidizers) .
Q. What synthetic routes are available for hexahydro-3-methyl-2H-cyclopenta[b]furan-2-one?
Methodological Answer: While direct synthetic protocols for this compound are limited, analogous cyclopenta-furanone derivatives are synthesized via:
- Lactonization : Intramolecular esterification of hydroxy acids under acidic conditions (e.g., HCl catalysis) .
- Ring-closing metathesis : Using Grubbs catalysts to form the cyclopentane ring .
- Stereoselective methods : Chiral auxiliaries or enzymatic resolution to control methyl group configuration .
Key challenge : Optimizing reaction conditions to avoid racemization and byproducts like diketones or epoxides .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with C18 columns (methanol/water mobile phase) to assess purity (>98% target) .
- Spectroscopy :
- NMR : H NMR peaks for methyl groups (δ 1.2–1.5 ppm) and lactone carbonyl (δ 170–175 ppm in C NMR) .
- IR : Lactone C=O stretch at ~1770 cm .
- Mass spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 170.2 (calculated for CHO) .
Advanced Research Questions
Q. How does the stereochemistry of the methyl substituent affect the compound’s reactivity and biological activity?
Methodological Answer: Stereochemistry influences:
- Enzymatic interactions : The 3-methyl group’s axial/equatorial position impacts binding to targets like prostaglandin receptors (e.g., in Corey lactone derivatives) .
- Thermodynamic stability : Chair conformers with methyl in equatorial positions are favored, reducing ring strain .
- Synthetic modifications : Epimerization risks during acylations require low-temperature conditions (-20°C) .
Experimental validation : Compare diastereomers via X-ray crystallography or NOESY NMR .
Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?
Methodological Answer:
- QSPR models : Use Joback or Crippen methods to estimate logP (~1.8) and water solubility (~3.2 mg/L) .
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict dipole moments and polar surface area .
- MD simulations : Solvation free energy studies in water/ethanol mixtures to guide solvent selection for crystallization .
Q. How can researchers resolve contradictions in reported biological activities of structurally related derivatives?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Trace aldehydes or epoxides (e.g., from incomplete lactonization) may confound bioassay results .
- Assay conditions : Varying cell lines (e.g., HEK293 vs. CHO) or incubation times alter IC values .
Mitigation strategies : - HPLC-MS purity checks : Ensure >95% target compound before assays .
- Dose-response standardization : Use common reference compounds (e.g., prostaglandin E2 for receptor studies) .
Q. What strategies optimize the compound’s stability under long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
